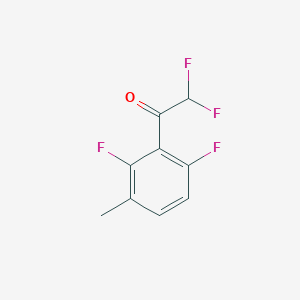

1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone

CAS No.:

Cat. No.: VC18149126

Molecular Formula: C9H6F4O

Molecular Weight: 206.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F4O |

|---|---|

| Molecular Weight | 206.14 g/mol |

| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)-2,2-difluoroethanone |

| Standard InChI | InChI=1S/C9H6F4O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3 |

| Standard InChI Key | JOMJNBOYRKPHBD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)C(=O)C(F)F)F |

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Molar Mass

1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone is assigned the molecular formula C₁₀H₈F₄O with a molar mass of 206.14 g/mol. The presence of four fluorine atoms contributes to its distinctive physicochemical properties, including enhanced electronegativity and metabolic stability compared to non-fluorinated analogs.

Structural Features and Stereochemistry

The molecule consists of a 2,6-difluoro-3-methylphenyl group bonded to a 2,2-difluoroethanone moiety (Fig. 1). Key structural attributes include:

-

Aromatic system: A benzene ring substituted with fluorine atoms at positions 2 and 6, and a methyl group at position 3.

-

Carbonyl group: A ketone functionality (C=O) adjacent to a geminal difluoro (CF₂) group, creating a strong electron-withdrawing effect.

The planar geometry of the aromatic ring and the tetrahedral arrangement around the carbonyl carbon create a steric environment conducive to nucleophilic attack at the ketone center.

Synthesis and Manufacturing Processes

Primary Synthetic Route

The benchmark synthesis involves reacting 2,6-difluoro-3-methylphenyl derivatives with difluoroacetyl chloride in the presence of triethylamine as a base:

Table 1: Standard Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature | 0–25°C (ambient) |

| Solvent | Dichloromethane or THF |

| Yield | 60–75% (reported) |

Triethylamine neutralizes HCl byproducts, driving the reaction toward completion. Purification typically involves aqueous workup followed by column chromatography.

Physicochemical Properties

Physical State and Solubility

The compound exists as a colorless to pale-yellow crystalline solid at room temperature. Its solubility profile includes:

-

High miscibility in polar aprotic solvents (DMF, DMSO)

-

Moderate solubility in chlorinated solvents (CH₂Cl₂, CHCl₃)

-

Low solubility in water (<0.1 g/L at 25°C)

Thermal and Spectral Characteristics

Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Data |

|---|---|

| IR | 1785 cm⁻¹ (C=O stretch) |

| ¹⁹F NMR | δ -110 to -120 ppm (CF₂) |

| ¹H NMR | δ 2.35 (s, CH₃), 6.8–7.2 (m, Ar-H) |

The strong infrared absorption at 1785 cm⁻¹ confirms the ketone functionality, while ¹⁹F NMR reveals distinct chemical environments for aromatic and aliphatic fluorine atoms.

Reactivity and Chemical Transformations

Nucleophilic Acyl Substitution

The electron-deficient carbonyl carbon undergoes substitution with nitrogen- and oxygen-based nucleophiles:

This reactivity is exploited in amide and imine synthesis for pharmaceutical intermediates.

Reduction Pathways

Catalytic hydrogenation or hydride reductions convert the ketone to a 2,2-difluoroethanol derivative:

Such alcohols serve as chiral building blocks in asymmetric synthesis.

Applications in Scientific and Industrial Contexts

Pharmaceutical Intermediates

The compound’s fluorinated structure enhances bioavailability and metabolic resistance, making it valuable for:

-

Antiviral prodrugs: Fluorine atoms improve cell membrane permeability

-

Kinase inhibitors: The CF₂ group mimics phosphate moieties in ATP-binding pockets

Agrochemical Development

Derivatives exhibit potent herbicidal and fungicidal activity due to fluorine’s electronegativity disrupting enzymatic processes in pests.

Analytical Characterization Techniques

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion at m/z 206.14 with characteristic fragmentation patterns:

X-ray Crystallography

Single-crystal analyses reveal planar aromatic rings and bond angles consistent with fluorine’s van der Waals radius (1.47 Å) .

Future Research and Development Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume